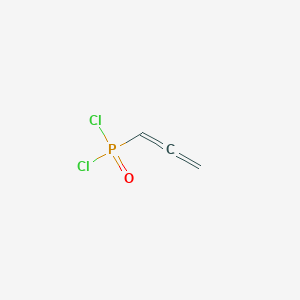
Phosphonic dichloride, 1,2-propadienyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic dichloride, 1,2-propadienyl- is an organophosphorus compound with the molecular formula C₃H₃Cl₂OP and a molecular weight of 156.935. It is also known by its IUPAC name, 1,2-propadienyl phosphonic dichloride. This compound is characterized by the presence of a phosphonic dichloride group attached to a propadienyl moiety, making it a versatile intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphonic dichloride, 1,2-propadienyl- can be synthesized through a multi-step process starting from propargyl alcohol. The synthesis involves the reaction of propargyl alcohol with an excess of phosphorus trichloride at elevated temperatures to form 2-propynylphosphorodichloridite. This intermediate undergoes thermal rearrangement to yield phosphonic dichloride, 1,2-propadienyl- .
Industrial Production Methods
In an industrial setting, the production of phosphonic dichloride, 1,2-propadienyl- typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction vessels designed to handle the corrosive nature of phosphorus trichloride and the intermediate compounds formed during the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic dichloride, 1,2-propadienyl- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols and amines to form phosphonic esters and amides.
Hydrolysis: In the presence of water, it hydrolyzes to form phosphonic acid derivatives and hydrochloric acid.
Oxidation and Reduction: It can participate in redox reactions, although these are less common compared to substitution and hydrolysis
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are commonly used nucleophiles in substitution reactions.
Hydrolysis Conditions: Typically carried out in aqueous media, often under acidic or basic conditions to facilitate the reaction.
Catalysts: Certain reactions may require catalysts to proceed efficiently, such as Lewis acids or bases
Major Products Formed
Phosphonic Esters: Formed from the reaction with alcohols.
Phosphonic Amides: Formed from the reaction with amines.
Phosphonic Acids: Formed through hydrolysis
Wissenschaftliche Forschungsanwendungen
Phosphonic dichloride, 1,2-propadienyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organophosphorus compounds, including phosphonates and phosphonic acids.
Biology: Investigated for its potential use in the modification of biomolecules and as a reagent in biochemical assays.
Medicine: Explored for its potential in drug development, particularly in the synthesis of phosphonate-based drugs.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of phosphonic dichloride, 1,2-propadienyl- involves its reactivity with nucleophiles, leading to the formation of various phosphonic derivatives. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved. For example, in biochemical assays, it may react with amino groups in proteins, leading to the formation of stable phosphonic amide bonds .
Vergleich Mit ähnlichen Verbindungen
Phosphonic dichloride, 1,2-propadienyl- can be compared with other similar organophosphorus compounds such as:
Phosphoric Dichloride: Contains a phosphorus-oxygen double bond and two chlorine atoms, used in similar substitution reactions.
Phosphinic Dichloride: Contains a phosphorus-hydrogen bond and two chlorine atoms, also used in organic synthesis.
Phosphonic Acid Derivatives: Include various esters and amides formed from phosphonic dichloride, 1,2-propadienyl-.
The uniqueness of phosphonic dichloride, 1,2-propadienyl- lies in its propadienyl moiety, which provides distinct reactivity and versatility in organic synthesis compared to other phosphonic compounds .
Eigenschaften
InChI |
InChI=1S/C3H3Cl2OP/c1-2-3-7(4,5)6/h3H,1H2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXGHOPIMKAYJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CP(=O)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl2OP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17166-36-8 |
Source


|
| Record name | Phosphonic dichloride, 1,2-propadienyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017166368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














